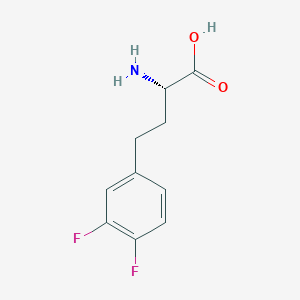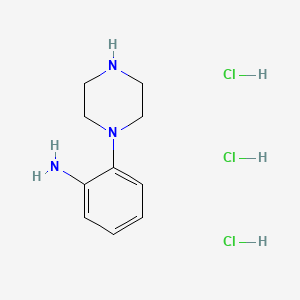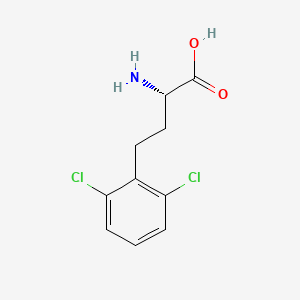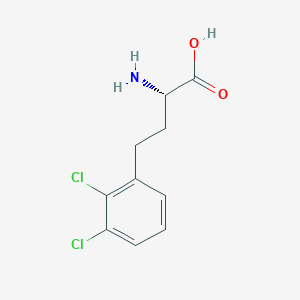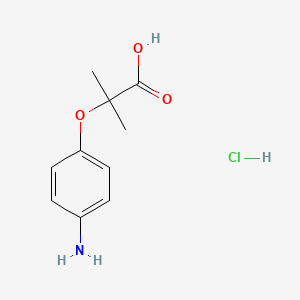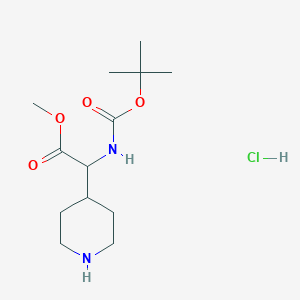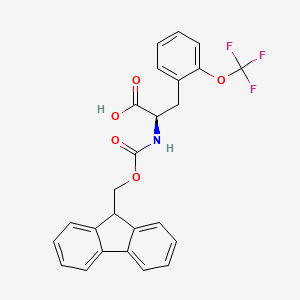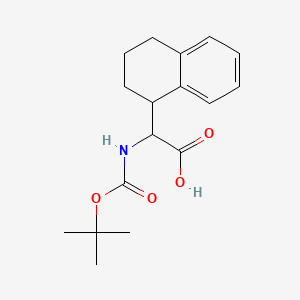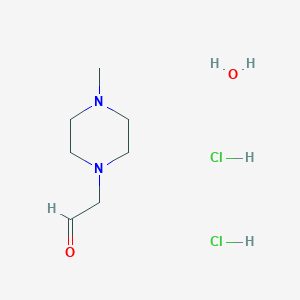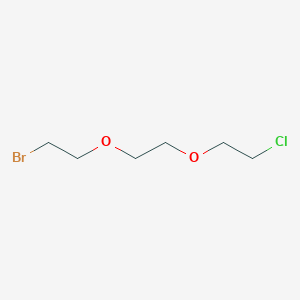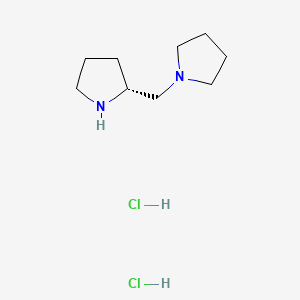
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is an organic compound with the chemical formula C₉H₁₈N₂·2HCl. It is a chiral reagent used as a catalyst, ligand, and intermediate in chemical synthesis. This compound is known for its colorless to pale yellow liquid appearance and its solubility in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is generally prepared by a synthesis reaction, commonly through catalytic reduction reactions. One method involves the reduction of pyrrolidine derivatives using appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced further under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. Its chiral nature allows it to interact selectively with enantioselective proteins and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar pyrrolidine ring structure but lacking the additional substituents.
Prolinol: Another chiral compound with a pyrrolidine ring, used in similar catalytic applications.
Uniqueness
(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine dihydrochloride is unique due to its specific chiral configuration and its ability to act as a versatile catalyst and ligand in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQATZCZLRXCJ-KLQYNRQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)
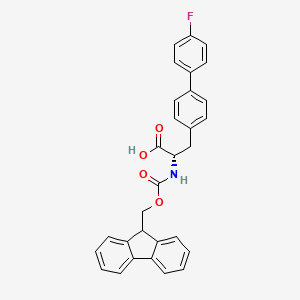
![N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine](/img/structure/B8178531.png)
